molecular formula C10H7N3OS B3880404 11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one

11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one

Cat. No.: B3880404
M. Wt: 217.25 g/mol
InChI Key: KUBVWTIANPHEEP-UHFFFAOYSA-N
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Description

11-methyl-5-thia-1,3,8-triazatricyclo[74002,6]trideca-2,6,8,10,12-pentaen-4-one is a complex organic compound characterized by its unique tricyclic structure

Properties

IUPAC Name

11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c1-6-2-3-13-8(4-6)11-5-7-9(13)12-10(14)15-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBVWTIANPHEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=NC(=O)S3)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one typically involves a multi-step process. One common method includes the reaction of a suitable precursor with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction facilitates the formation of the tricyclic structure through tandem C–N and C–O bond formation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the modulation of protein-protein interactions. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one is unique due to its specific methyl substitution and the resulting electronic and steric effects. These characteristics can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one
Reactant of Route 2
11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one

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